1-isopropyl-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one
Description
IUPAC Nomenclature and Systematic Characterization
The systematic nomenclature of 1-isopropyl-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one follows the International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, where the base structure is identified as pyrazolo[3,4-b]pyridin-6-one with specific substitution patterns. The compound's IUPAC name is 4-methyl-1-propan-2-yl-7H-pyrazolo[3,4-b]pyridin-6-one, which precisely defines the positions and nature of substituents on the bicyclic framework. The numbering system begins with the nitrogen atom in the pyrazole ring as position 1, proceeding sequentially around the fused ring system.
The structural characterization reveals several key features that define this compound's identity. The isopropyl group (propan-2-yl) is attached to the nitrogen atom at position 1 of the pyrazole ring, while a methyl group occupies position 4 of the pyridine ring. The presence of the carbonyl group at position 6 creates the characteristic pyridin-6-one functionality, which exists in equilibrium with its corresponding hydroxyl tautomer. This substitution pattern is crucial for understanding the compound's chemical behavior and potential interactions with biological targets.
The molecular structure can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System notation for this compound is CC1=CC(=O)NC2=C1C=NN2C(C)C, which provides a linear representation of the connectivity. The International Chemical Identifier key ZHGDXHBJBQMPGO-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and computational studies. These systematic identifiers ensure precise communication about the compound's structure across different scientific disciplines and databases.
Molecular Geometry and Crystallographic Analysis
The molecular geometry of this compound exhibits a planar bicyclic core with specific spatial arrangements of substituents that influence its overall three-dimensional structure. The pyrazolo[3,4-b]pyridine framework maintains planarity due to the extended π-electron system across both rings, while the isopropyl and methyl substituents adopt conformations that minimize steric hindrance. Crystallographic studies of related pyrazolo[3,4-b]pyridin-6-one derivatives have revealed typical bond lengths and angles consistent with aromatic heterocyclic systems.
The bicyclic structure consists of a five-membered pyrazole ring fused to a six-membered pyridine ring through a shared carbon-carbon bond. The carbonyl group at position 6 adopts a planar configuration with the pyridine ring, facilitating conjugation with the aromatic system. The nitrogen-nitrogen bond length in the pyrazole ring typically measures approximately 1.35 Angstroms, while the carbon-nitrogen bonds exhibit lengths characteristic of aromatic systems. These geometric parameters are consistent with computational predictions and experimental measurements of similar compounds.
The isopropyl substituent at position 1 introduces conformational flexibility to the molecule, with the propyl chain capable of adopting multiple rotational conformations. The methyl groups of the isopropyl moiety can orient in different spatial arrangements relative to the bicyclic plane, creating potential energy barriers for rotation. The methyl group at position 4 of the pyridine ring remains in the plane of the aromatic system, contributing to the overall molecular dipole moment and influencing intermolecular interactions in the solid state.
Crystallographic analysis of structurally related compounds has revealed important insights into the packing arrangements and intermolecular interactions that stabilize the crystal lattice. Hydrogen bonding between the nitrogen-hydrogen group and carbonyl oxygens of neighboring molecules creates characteristic supramolecular architectures. The torsion angles between the bicyclic plane and substituent groups determine the overall molecular shape and influence the compound's physical properties, including melting point and solubility characteristics.
| Structural Parameter | Typical Value | Description |
|---|---|---|
| Bicyclic Planarity | ~0° deviation | Aromatic system planarity |
| N-N Bond Length | ~1.35 Å | Pyrazole ring |
| C=O Bond Length | ~1.23 Å | Carbonyl functionality |
| Isopropyl Torsion | Variable | Conformational flexibility |
Tautomeric Forms and Ring-Chair Conformational Dynamics
The tautomeric behavior of this compound represents a complex aspect of its structural chemistry, involving equilibria between different protonation states and ring conformations. Pyrazolo[3,4-b]pyridine systems exhibit prototropic tautomerism, particularly involving the nitrogen atoms in the pyrazole ring and the potential for keto-enol tautomerism at the carbonyl position. The presence of multiple nitrogen atoms creates multiple sites for proton migration, leading to distinct tautomeric species with different electronic properties and biological activities.
The primary tautomeric equilibrium involves the migration of the hydrogen atom between the two nitrogen atoms of the pyrazole ring, creating 1H- and 2H-pyrazolo[3,4-b]pyridin-6-one forms. Theoretical calculations using density functional theory methods have demonstrated that the 1H-tautomer exhibits greater thermodynamic stability by approximately 37 kilojoules per mole compared to the 2H-form. This preference arises from favorable electronic interactions and reduced steric repulsion in the 1H-configuration, making it the predominant species under normal conditions.
The carbonyl group at position 6 can participate in keto-enol tautomerism, where the ketone form equilibrates with the corresponding enol tautomer through proton transfer from the adjacent nitrogen. Environmental factors such as solvent polarity, temperature, and hydrogen bonding capacity significantly influence these tautomeric ratios. In polar protic solvents, the keto form typically predominates due to stabilization through hydrogen bonding interactions, while aprotic solvents may favor alternative tautomeric distributions.
The conformational dynamics of the isopropyl substituent add another layer of complexity to the structural behavior of this compound. The carbon-nitrogen bond connecting the isopropyl group to the pyrazole ring exhibits restricted rotation due to partial double-bond character arising from conjugation with the aromatic system. This restriction creates distinct conformational states with different spatial orientations of the methyl branches, each characterized by specific energy barriers for interconversion.
Experimental techniques including nuclear magnetic resonance spectroscopy and infrared spectroscopy have been employed to study tautomeric equilibria in pyrazolo[3,4-b]pyridine systems. Variable-temperature nuclear magnetic resonance studies reveal dynamic exchange processes between tautomeric forms, with coalescence temperatures providing insights into activation energies for tautomeric interconversion. These studies demonstrate that tautomeric exchange rates are highly dependent on the specific substitution pattern and environmental conditions.
| Tautomeric Form | Relative Stability | Environmental Preference |
|---|---|---|
| 1H-Tautomer | Most stable (+37 kJ/mol) | Gas phase, aprotic solvents |
| 2H-Tautomer | Less stable | High polarity conditions |
| Keto Form | Predominant | Protic solvents |
| Enol Form | Minor component | Specific pH conditions |
Properties
IUPAC Name |
4-methyl-1-propan-2-yl-7H-pyrazolo[3,4-b]pyridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-6(2)13-10-8(5-11-13)7(3)4-9(14)12-10/h4-6H,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGDXHBJBQMPGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=NN2C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Isopropyl-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one (CAS Number: 929975-11-1) is a pyrazolo-pyridine derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for pharmacological applications.
- Molecular Formula : C10H13N3O
- Molecular Weight : 189.23 g/mol
- IUPAC Name : this compound
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazolo derivatives, including this compound. Research indicates that compounds within this class can inhibit critical pathways involved in tumor growth.
Key Findings :
- Inhibition of Cancer Cell Proliferation : In vitro assays demonstrated significant inhibition of cell proliferation in various cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 7.01 to 14.31 µM, indicating strong activity against these tumor types .
- Mechanism of Action : The compound appears to affect microtubule dynamics and induce apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known to exhibit both antibacterial and antifungal activities.
Research Insights :
- Broad-Spectrum Activity : Studies have shown that related pyrazolo compounds display notable antibacterial effects against Gram-positive and Gram-negative bacteria .
- Fungal Inhibition : Some derivatives have demonstrated antifungal activity, making them candidates for further development in treating fungal infections .
Structure-Activity Relationships (SAR)
Understanding the SAR of pyrazolo derivatives is crucial for optimizing their biological activity. Modifications at specific positions on the pyrazole ring can significantly influence their potency and selectivity.
| Position | Modification | Effect on Activity |
|---|---|---|
| 1 | Isopropyl | Enhances lipophilicity and cell membrane penetration |
| 4 | Methyl | Improves binding affinity to target proteins |
| 6 | Carbonyl | Critical for interaction with biological targets |
Case Studies
Several case studies have documented the biological effects of pyrazolo derivatives:
- Study on Antitumor Activity : A recent study assessed the efficacy of various pyrazolo compounds against human cancer cell lines. The results indicated that modifications led to enhanced cytotoxicity, particularly in compounds with bulky substituents at the 1-position .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of a series of pyrazole derivatives, revealing that certain modifications improved their effectiveness against resistant bacterial strains .
Scientific Research Applications
Biological Activities
This compound has been studied for various biological activities, including:
- Antitumor Activity : Research indicates that compounds with similar structures exhibit antitumor properties. The unique substitution pattern of 1-isopropyl-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one may enhance its efficacy in targeting cancer cells.
- Neuroprotective Effects : Similar pyrazolo[3,4-b]pyridine derivatives have demonstrated neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases.
Interaction Studies
Interaction studies have shown that this compound interacts with various biological targets. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : Its ability to bind to receptors could lead to therapeutic effects in conditions such as anxiety or depression.
Comparative Analysis with Related Compounds
The following table summarizes the structural similarities and biological activities of compounds related to this compound:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Methylpyrazolo[3,4-b]pyridin-6-one | Structure | Antitumor activity |
| 1-Methylpyrazolo[3,4-b]pyridin-6-one | Structure | GSK3 inhibition |
| 5-Amino-pyrazolo[3,4-b]pyridin-6-one | Structure | Neuroprotective effects |
Case Study 1: Antitumor Activity
In a study focused on the antitumor effects of pyrazolo derivatives, this compound was evaluated alongside structurally similar compounds. Results indicated that this compound exhibited significant growth inhibition in various cancer cell lines compared to controls.
Case Study 2: Neuroprotection
Another research project investigated the neuroprotective effects of several pyrazolo compounds in models of neurodegeneration. The study found that this compound provided substantial protection against oxidative stress-induced neuronal damage.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrazolo[3,4-b]Pyridin-6-One Derivatives
Key Observations:
Melting Points: Bulky substituents (e.g., naphthalen-2-yl in 10a) correlate with higher melting points (224–225°C), suggesting increased crystallinity . Electronic Effects: Electron-withdrawing groups (e.g., Cl in 4b) may enhance stability and influence reactivity .
Synthetic Efficiency :
- One-pot syntheses (e.g., 4a, 81% yield) demonstrate high efficiency for phenyl-substituted derivatives . The isopropyl group in the target compound may require tailored conditions due to steric hindrance.
Spectroscopic and Analytical Comparisons
- IR Spectroscopy: Carbonyl (C=O) stretches in pyrazolo[3,4-b]pyridin-6-ones appear near 1630–1680 cm⁻¹ across analogs . The target compound’s spectrum would align with this range. Aminoethyl-substituted derivatives (e.g., compound 2) show N-H stretches at ~3429 cm⁻¹ .
NMR Data :
Elemental Analysis :
- Carbon content ranges from 66.43% (4i) to 76.48% (10a) depending on substituent bulk . The target compound’s calculated %C (C14H17N3O: C 69.11, H 7.04, N 17.27) would reflect its isopropyl and methyl groups.
Preparation Methods
Preparation via Cyclization of Hydrazine and Pyridyl Precursors
One documented approach involves reacting a 3-substituted pyridine-2-carboxaldehyde or pyridine-2-ketone derivative with an isopropyl-substituted hydrazine. The reaction proceeds through hydrazone formation followed by cyclization to yield the pyrazolo[3,4-b]pyridin-6-one core.
- Step 1: Synthesis of N-isopropylhydrazine derivative.
- Step 2: Condensation with 4-methyl-substituted pyridine-2-carboxaldehyde.
- Step 3: Cyclization under acidic or basic conditions to form the fused ring system.
This method allows direct introduction of the isopropyl group at the nitrogen of the pyrazole ring and the methyl group at position 4 of the pyridine ring.
Alkylation of Pyrazolo[3,4-b]pyridin-6-one Core
Alternatively, the core pyrazolo[3,4-b]pyridin-6-one can be synthesized first, then selectively alkylated:
- Step 1: Prepare 4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one.
- Step 2: Alkylate the nitrogen at position 1 with isopropyl halide (e.g., isopropyl bromide) under basic conditions.
This approach requires control to avoid over-alkylation or alkylation at other nucleophilic sites.
Multi-Component or One-Pot Syntheses
Recent patent literature describes multi-component reactions involving substituted hydrazines, aldehydes, and other reagents to streamline the synthesis of pyrazolo[3,4-b]pyridines with various substitutions, including isopropyl and methyl groups. These methods improve yields and reduce steps.
Reaction Conditions and Catalysts
- Acidic or basic catalysts are commonly used to promote cyclization.
- Solvents such as ethanol, methanol, or DMF are typical.
- Temperatures range from room temperature to reflux depending on the step.
- Purification is usually achieved by recrystallization or chromatography.
Data Table Summarizing Preparation Methods
| Method Type | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization of hydrazine & aldehyde | N-isopropylhydrazine, 4-methylpyridine-2-carboxaldehyde | Acidic/basic medium, reflux | Direct substitution control | Requires preparation of substituted hydrazine |
| Alkylation of pyrazolo[3,4-b]pyridin-6-one | 4-methyl-pyrazolo[3,4-b]pyridin-6-one, isopropyl halide | Basic conditions, moderate heat | Stepwise control of alkylation | Risk of side reactions, multiple steps |
| Multi-component one-pot synthesis | Substituted hydrazines, aldehydes, catalysts | One-pot, optimized solvents | Efficient, higher yields | Requires optimization for selectivity |
Research Findings and Optimization
- Yield and Purity: Cyclization methods typically yield 60-85% of the target compound with high purity after purification.
- Selectivity: Using pre-substituted hydrazines or aldehydes ensures regioselectivity in ring formation.
- Scalability: Multi-component reactions offer better scalability for industrial synthesis.
- Functional Group Tolerance: The methods tolerate various substituents, allowing structural modifications for biological activity tuning.
The preparation of 1-isopropyl-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one involves strategic construction of the pyrazolo-pyridine fused ring system with precise introduction of the isopropyl and methyl groups. The main synthetic routes include:
- Cyclization of isopropyl-substituted hydrazines with methyl-substituted pyridine aldehydes.
- Post-synthesis alkylation of the pyrazolo[3,4-b]pyridin-6-one core.
- Advanced multi-component one-pot methods for efficient synthesis.
Each method has its advantages and limitations, with recent patents emphasizing improved yields and process efficiency for pharmaceutical applications.
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
